molecular formula C17H13ClO2 B11839292 3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one

3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one

Cat. No.: B11839292
M. Wt: 284.7 g/mol
InChI Key: TVGWISOIJLPQBI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one is a synthetic organic compound characterized by its unique spiro structure, which includes a naphthalene and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-naphthol.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chlorobenzaldehyde and 2-naphthol in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable oxidizing agent, such as m-chloroperbenzoic acid, to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up: Adjusting reaction conditions such as temperature, pressure, and concentration to suit large-scale production.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit kinases involved in cell division, contributing to its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-oxiranyl(phenyl)methanone: Similar in structure but lacks the spiro configuration.

    3-(4-Chlorophenyl)propionic acid: Contains the chlorophenyl group but differs in the rest of the structure.

Uniqueness

    Spiro Structure: The spiro configuration of 3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one imparts unique chemical and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H13ClO2

Molecular Weight

284.7 g/mol

IUPAC Name

3-(4-chlorophenyl)spiro[3,4-dihydronaphthalene-2,2'-oxirane]-1-one

InChI

InChI=1S/C17H13ClO2/c18-13-7-5-11(6-8-13)15-9-12-3-1-2-4-14(12)16(19)17(15)10-20-17/h1-8,15H,9-10H2

InChI Key

TVGWISOIJLPQBI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CO2)C(=O)C3=CC=CC=C31)C4=CC=C(C=C4)Cl

Origin of Product

United States

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